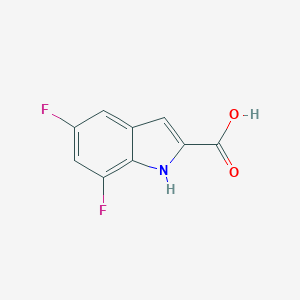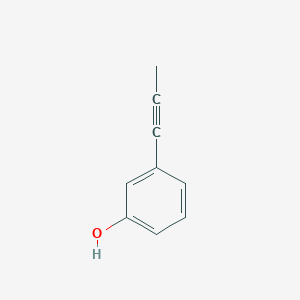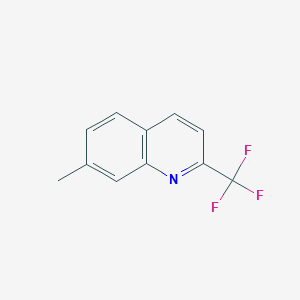
7-Methyl-2-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-(trifluoromethyl)quinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical and biological properties. It is a quinoline derivative that has a trifluoromethyl group attached to the second position of the quinoline ring. This compound has been studied extensively for its potential use in various scientific research applications, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-(trifluoromethyl)quinoline is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA synthesis, RNA synthesis, and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
7-Methyl-2-(trifluoromethyl)quinoline has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. This compound has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Methyl-2-(trifluoromethyl)quinoline in lab experiments include its ease of synthesis, its wide range of biological activities, and its potential use in drug discovery and development. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 7-Methyl-2-(trifluoromethyl)quinoline. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Another potential direction is the study of the mechanism of action of this compound to better understand its biological activities. Additionally, further studies are needed to determine the potential toxicity and safety of this compound for use in humans.
Métodos De Síntesis
The synthesis of 7-Methyl-2-(trifluoromethyl)quinoline can be achieved through several methods, including the Friedländer synthesis, the Skraup synthesis, and the Pfitzinger reaction. The most commonly used method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with an aldehyde in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction to form the quinoline ring.
Aplicaciones Científicas De Investigación
7-Methyl-2-(trifluoromethyl)quinoline has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. This compound has been used as a lead compound in the development of several drugs, including antitumor agents, antibacterial agents, and antiviral agents.
Propiedades
Número CAS |
176722-74-0 |
|---|---|
Nombre del producto |
7-Methyl-2-(trifluoromethyl)quinoline |
Fórmula molecular |
C11H8F3N |
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
7-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3 |
Clave InChI |
PHLJKUAHHBRYOG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
Sinónimos |
7-METHYL-2-TRIFLUOROMETHYLQUINOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



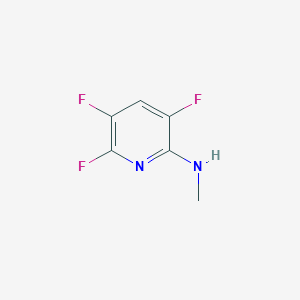
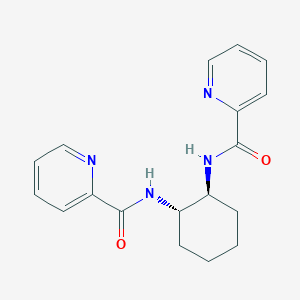

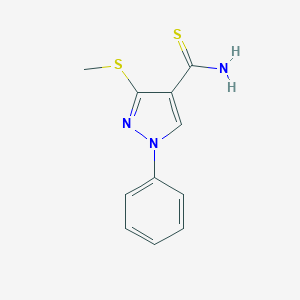

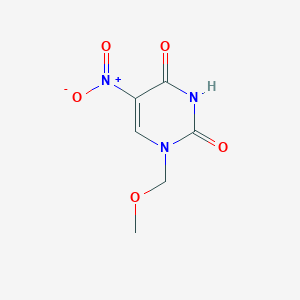
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
